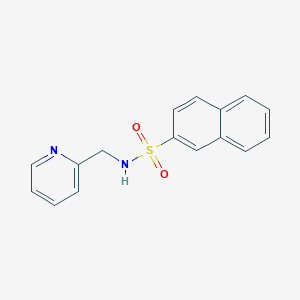

N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide

Overview

Description

N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide is a chemical compound with the molecular formula C16H14N2O2S . It has a molecular weight of 298.4 g/mol . This compound is a member of the sulfonamides, a group of compounds containing the -SO2NH2 and/or -SO2NH- group .

Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene ring sulfonated at the 2-position and substituted with a pyridin-2-ylmethyl group . The InChI string representation of the molecule isInChI=1S/C16H14N2O2S/c19-21(20,18-12-15-7-3-4-10-17-15)16-9-8-13-5-1-2-6-14(13)11-16/h1-11,18H,12H2 . Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 298.4 g/mol, an XLogP3-AA value of 2.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . The compound also has a topological polar surface area of 67.4 Ų and a complexity of 432 .Scientific Research Applications

Coordination Chemistry and Magnetic Anisotropy

Research on "N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide" related compounds has shown their significant role in influencing the coordination geometry and magnetic properties of metal complexes. A study by Wu et al. (2019) detailed how systematic substitution on the N-(pyridine-2-ylmethyl)-sulfonamide ligand leads to subtle variations in the coordination geometry of cobalt(II) complexes, which in turn affects their magnetic anisotropy. This suggests potential applications in designing materials with specific magnetic properties (Wu et al., 2019).

Organic Synthesis Methodologies

The compound and its derivatives have been utilized in organic synthesis, offering efficient routes to various chemical structures. Zhiyou et al. (2015) developed an efficient one-pot, palladium-catalyzed, water-promoted method for synthesizing biphenyl-4-sulfonamides with the pyridin-2-ylmethyl group under microwave irradiation. This method highlights the compound's utility in synthesizing complex molecules, potentially useful in drug discovery and development (Zhiyou et al., 2015).

Luminescence Studies

Compounds related to "this compound" have been explored for their luminescent properties. Han et al. (2017) investigated Cd(II) mixed-ligands coordination compounds' structure and luminescence, which were influenced by the coordination modes of naphthalene-disulfonate and configurations of flexible bis(pyridyl) ligands. These findings suggest applications in developing new luminescent materials for sensors and optical devices (Han et al., 2017).

Nerve Growth Factor Potentiation

Williams et al. (2010) described the synthesis of a compound related to "this compound," showcasing its potential in enhancing nerve growth factor-induced neurite outgrowth. This demonstrates the compound's relevance in neurobiology and regenerative medicine (Williams et al., 2010).

Material Sciences

In material science, related compounds have been synthesized and evaluated for their potential applications. Lei et al. (2009) synthesized sulfonated polyimides containing pyridine rings, indicating the structural versatility and application potential of these compounds in creating high-performance materials with desirable thermal and mechanical properties (Lei et al., 2009).

Mechanism of Action

While the specific mechanism of action for N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide is not mentioned in the literature I retrieved, sulfonamides in general are known to inhibit the enzyme dihydropteroate synthetase, which is important for the production of folate . This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division or replication .

Biochemical Analysis

Biochemical Properties

N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form coordinate bonds with metal ions such as Mn(II) and Fe(II), which are crucial for its function as a nitric oxide donor . This interaction is essential for its role in targeted delivery of nitric oxide to biological sites, such as tumors, where nitric oxide is released upon irradiation with long-wavelength light .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can enhance nitric oxide concentrations at tumor sites, which can reverse prostate cancer resistance to chemotherapy and radiotherapy, increase tumor response to anticancer drugs, and promote cancer cell death . These effects highlight the potential of this compound in cancer therapy.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms complexes with metal ions, which can release nitric oxide upon illumination with low-frequency light . This release of nitric oxide can inhibit cancer cell invasion and transmission, making this compound a promising agent for photodynamic therapy of cancer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions and can maintain its activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively enhance nitric oxide concentrations and promote cancer cell death without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its function as a nitric oxide donor . These interactions can affect metabolic flux and metabolite levels, further influencing the compound’s biochemical properties and cellular effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for its targeted delivery and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for optimizing its therapeutic applications.

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c19-21(20,18-12-15-7-3-4-10-17-15)16-9-8-13-5-1-2-6-14(13)11-16/h1-11,18H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNPZXLJLAZBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201333002 | |

| Record name | N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49727578 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

312594-33-5 | |

| Record name | N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(7-hexadecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B403559.png)

![8-[(2-chloroethyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B403562.png)

![1-(1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone](/img/structure/B403573.png)